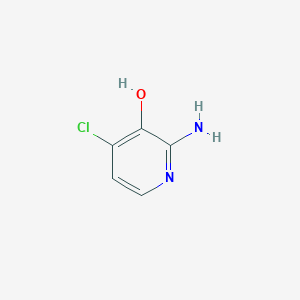

2-Amino-4-chloropyridin-3-ol

Vue d'ensemble

Description

2-Amino-4-chloropyridin-3-ol, also known as 2-Amino-3-chloropyridine or 3-Chloropyridin-2-amine, is an organic compound belonging to the class of pyridines. It is a colorless, odorless, and slightly acidic solid. It is soluble in water and ethanol and is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. It is also used as a starting material in the production of other pyridine derivatives.

Applications De Recherche Scientifique

- Field : Materials Science .

- Application : 2-amino-5-nitropyridine 4-chlorobenzoic acid (1:1) (2A5NP4CBA), a potentially useful organic adduct compound, has been synthesized and grown as optically transparent single crystals for nonlinear optics and optical limiting applications .

- Method : The compound was synthesized and grown as optically transparent single crystals by conventional slow evaporation solution technique (SEST) .

- Results : The grown crystal possesses more than 70% of optical transmittance with the cut-off edge at 419 nm. The thermal analysis discloses that the grown crystal possesses good thermal stability of about 187 °C .

- Field : Agrochemical and Pharmaceutical Industries .

- Application : Trifluoromethylpyridine (TFMP) and its derivatives, which may include 2-Amino-4-chloropyridin-3-ol, are used in the protection of crops from pests .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

Nonlinear Optics and Optical Limiting Applications

Agrochemical and Pharmaceutical Applications

- Field : Pharmaceutical Industry .

- Application : 2-Aminopyridine is a simple, low molecular weight and perfectly functionalised moiety known for the synthesis of diverse biological molecules. Many pharmaceutical companies across the globe aim to synthesise low-molecular weight molecules for use as pharmacophores against various biological targets .

- Method : The exact methods of application or experimental procedures were not detailed in the source .

- Results : The major advantage of this moiety is its simple design, which can be used to produce single products with minimum side reactions. Moreover, the exact weight of synthesised compounds is low, which enables facile identification of toxicity-causing metabolites in drug discovery programmes .

- Field : Agriculture .

- Application : 4-Amino-2-chloropyridine is an important pharmaceutical and pesticide intermediate. It can synthesize N- (2-chloro-4-pyridyl)urea regulators that promote plant growth. It is also a key substance in the synthesis of KT-30 (Forchlorfenuron, IUPAC name N- (2-chloro-4-pyridyl)-N’-phenylurea). KT-30 is a highly active cytokinin, which has the biological activity of promoting tissue growth, promoting bud development and green preservation .

- Method : There are many reports on the synthesis of 4-Amino-2-chloropyridine at home and abroad, such as 2-chloro-4-nitropyridine reduction method ; 2-chloro-4-cyanopyridine reduction method; Azide method; 2,4-dihydroxypyridine chlorination, amination ; Pyridine oxidation, nitration, rechlorination, ammoniation; 2-Aminopyridine first oxidation and then chlorination; 2-Aminopyridine first chlorination and then oxidation .

- Results : 4-Amino-2-chloropyridine itself can also be used as a pesticide alone, and has high activity against various pathogens such as rust, powdery mildew, rice blast, and apple downy mildew. 4-Amino-2-chloropyridine and its pharmaceutical and pesticide intermediates have the advantages of high biological activity, low toxicity, long-lasting period and easy degradation in the environment, so they have broad application prospects in agricultural production .

Pharmacophore Synthesis

Pesticide and Plant Growth Regulator

- Field : Chemistry .

- Application : The reactivity of 4-Aminopyridine with Halogens and Interhalogens has been studied. This research focuses on the weak interactions supported networks of 4-Aminopyridine and 4-Aminopyridinium .

- Method : The exact methods of application or experimental procedures were not detailed in the source .

- Results : The study provides insights into the reactivity of 4-Aminopyridine with Halogens and Interhalogens .

- Field : Pharmaceutical Industry .

- Application : 2-Aminopyridine is a simple, low molecular weight and perfectly functionalised moiety known for the synthesis of diverse biological molecules. Many pharmaceutical companies across the globe aim to synthesise low-molecular weight molecules for use as pharmacophores against various biological targets .

- Method : The exact methods of application or experimental procedures were not detailed in the source .

- Results : The major advantage of this moiety is its simple design, which can be used to produce single products with minimum side reactions. Moreover, the exact weight of synthesised compounds is low, which enables facile identification of toxicity-causing metabolites in drug discovery programmes .

Weak Interactions Supported Networks

Synthesis of Diverse Biological Molecules

Propriétés

IUPAC Name |

2-amino-4-chloropyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O/c6-3-1-2-8-5(7)4(3)9/h1-2,9H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJHRCOXWTYBLLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Cl)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90613865 | |

| Record name | 2-Amino-4-chloropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90613865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-chloropyridin-3-ol | |

CAS RN |

1003710-73-3 | |

| Record name | 2-Amino-4-chloropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90613865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-4-chloropyridin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

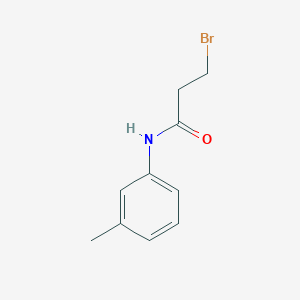

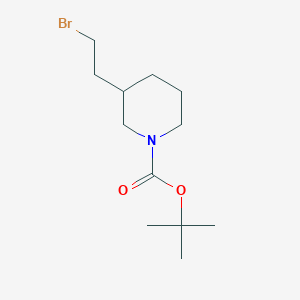

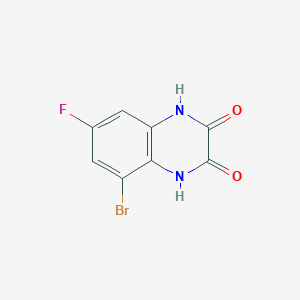

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-amino-2-methylimidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B1288635.png)